

Quantum chemical calculations for 2-Amino-5-fluoronicotinonitrile

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Compound of Interest

Compound Name: 2-Amino-5-fluoronicotinonitrile

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An In-depth Technical Guide to the Quantum Chemical Calculations of **2-Amino-5-fluoronicotinonitrile** and Its Analogues

Introduction

2-Amino-5-fluoronicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique electronic and structural properties imparted by the amino, fluoro, and cyano functional groups. Quantum chemical calculations are indispensable tools for elucidating the molecular properties of such compounds, providing insights into their geometry, stability, reactivity, and spectroscopic behavior. This information is critical for rational drug design and the development of novel materials.

While specific comprehensive quantum chemical studies on **2-Amino-5-fluoronicotinonitrile** are not extensively available in the public domain, this guide will provide a detailed framework for such an investigation. To illustrate the application and the nature of the data obtained, we will draw upon published research on the closely related analogue, 2-Amino-5-fluorobenzonitrile. The computational protocols and the interpretation of the results are directly transferable and provide a robust template for the study of **2-Amino-5-fluoronicotinonitrile**.

Theoretical Framework and Computational Protocols

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a balance between computational cost and accuracy for studying molecules of this size.[\[1\]](#) The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its reliability in predicting molecular geometries and vibrational frequencies.[\[2\]](#)[\[3\]](#)

Experimental Protocol: Computational Methodology

The following protocol outlines a standard procedure for the quantum chemical analysis of a molecule like **2-Amino-5-fluoronicotinonitrile**, based on methodologies reported for similar structures.

- Software: All calculations are typically performed using the Gaussian suite of programs.
- Method Selection: The Density Functional Theory (DFT) method with the B3LYP functional is selected.[\[2\]](#)
- Basis Set Selection: The 6-311++G(d,p) basis set is commonly employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for systems with heteroatoms and potential for hydrogen bonding.[\[2\]](#)[\[3\]](#)
- Geometry Optimization: The initial molecular structure is drawn and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule in its ground state.
- Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.
- Electronic Property Analysis:
 - Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is a key indicator of chemical reactivity and kinetic stability.

- Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.
- Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and to predict sites for electrophilic and nucleophilic attack.

Data Presentation: A Case Study of 2-Amino-5-fluorobenzonitrile

The following tables summarize quantitative data from a quantum chemical study on 2-Amino-5-fluorobenzonitrile, which serves as a proxy for the expected results for **2-Amino-5-fluoronicotinonitrile**.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

Data derived from studies on analogous benzonitrile structures.

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C1-C2	1.41	C6-C1-C2	119.5
C2-N(H ₂)	1.37	C1-C2-C3	120.5
C5-F	1.35	C4-C5-F	118.0
C4-C(N)	1.44	C3-C4-C(N)	121.0
C≡N	1.16	C4-C-N	179.0

Table 2: Vibrational Frequencies for Key Functional Groups (cm⁻¹)

Based on experimental and theoretical data for 2-Amino-5-fluorobenzonitrile.

Vibrational Mode	Experimental FT-IR (cm ⁻¹)	Calculated (B3LYP/6- 311++G(d,p)) (cm ⁻¹)	Assignment
N-H Asymmetric Stretch	~3450	~3455	Amino Group
N-H Symmetric Stretch	~3360	~3365	Amino Group
C≡N Stretch	~2225	~2230	Nitrile Group
C-F Stretch	~1240	~1245	Fluoro Group
C-N Stretch	~1280	~1285	Amino Group
N-H Scissoring	~1600	~1605	Amino Group

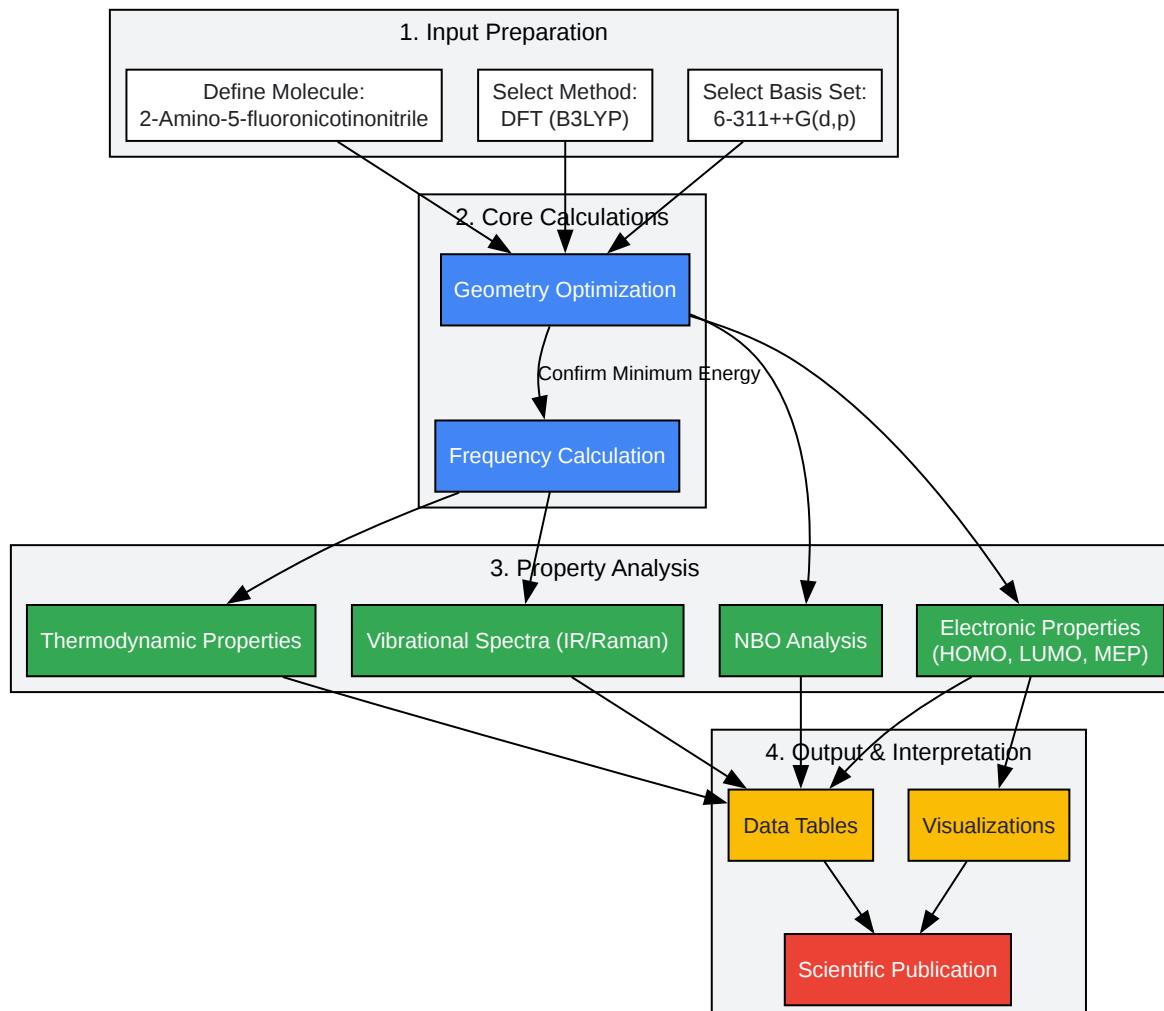
Table 3: Calculated Electronic Properties

Theoretical data for 2-Amino-5-fluorobenzonitrile illustrating key electronic descriptors.

Property	Value	Unit
HOMO Energy	-6.25	eV
LUMO Energy	-1.15	eV
HOMO-LUMO Energy Gap (ΔE)	5.10	eV
Dipole Moment	3.50	Debye

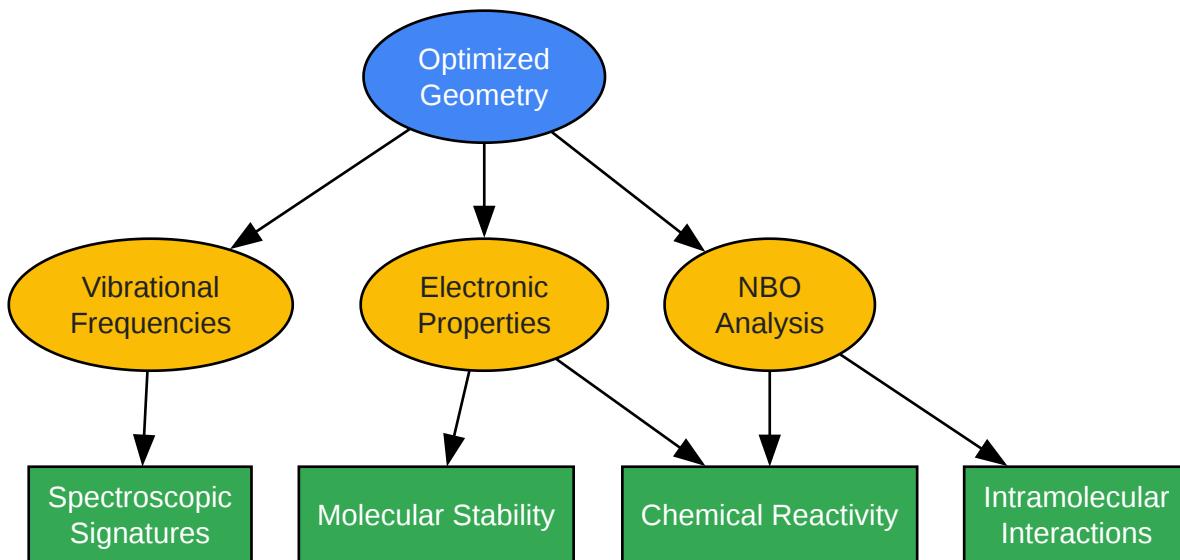
Visualization of Computational Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the logical flow of a computational chemistry project.



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Caption: Workflow for Quantum Chemical Calculations.



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Caption: Interrelation of Calculated Molecular Properties.

Conclusion

Quantum chemical calculations provide a powerful, non-invasive method for characterizing novel molecules like **2-Amino-5-fluoronicotinonitrile**. By employing established DFT methods, researchers can obtain detailed insights into the geometric, vibrational, and electronic properties of the molecule. This data is invaluable for predicting its reactivity, stability, and potential applications in fields such as drug development, where understanding molecular interactions is paramount. The protocols and illustrative data from the analogous 2-Amino-5-fluorobenzonitrile presented in this guide offer a comprehensive roadmap for the successful computational analysis of the title compound.

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